molecular formula C14H11N3O4S2 B11516961 4-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid

4-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B11516961
M. Wt: 349.4 g/mol
InChI Key: MIJWJEXPAUTUEB-UHFFFAOYSA-N
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Description

4-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is a complex organic compound that belongs to the class of benzothiadiazoles. Benzothiadiazoles are known for their aromatic properties and are widely used in various fields such as organic electronics, pharmaceuticals, and agrochemicals. This compound is particularly interesting due to its unique structural features, which include a benzothiadiazole core and a sulfonamido group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core. This can be achieved by reacting o-phenylenediamine with thionyl chloride in the presence of pyridine, yielding 2,1,3-benzothiadiazole . The sulfonamido group is then introduced through a sulfonation reaction, typically using chlorosulfonic acid . Finally, the benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: The major product is often a sulfone derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted benzoic acids.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is largely dependent on its structural features. The benzothiadiazole core is known to interact with various molecular targets, including enzymes and receptors, through π-π stacking and hydrogen bonding interactions . The sulfonamido group enhances the compound’s solubility and facilitates its interaction with biological membranes . The benzoic acid moiety can participate in additional hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-2,1,3-benzothiadiazole-4-sulfonamido)benzoic acid is unique due to its combination of a benzothiadiazole core, a sulfonamido group, and a benzoic acid moiety. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H11N3O4S2

Molecular Weight

349.4 g/mol

IUPAC Name

4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11N3O4S2/c1-8-2-7-11-12(16-22-15-11)13(8)23(20,21)17-10-5-3-9(4-6-10)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

MIJWJEXPAUTUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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